molecular formula C6H13NO B3094547 (2R)-2-Amino-2-cyclobutylethan-1-ol CAS No. 1259608-21-3

(2R)-2-Amino-2-cyclobutylethan-1-ol

Cat. No.: B3094547
CAS No.: 1259608-21-3
M. Wt: 115.17 g/mol
InChI Key: PUBFSGQLWVPDER-LURJTMIESA-N
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Description

(2R)-2-Amino-2-cyclobutylethan-1-ol: is a chiral compound with a cyclobutane ring and an amino alcohol functional group

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Ligands: (2R)-2-Amino-2-cyclobutylethan-1-ol can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.

Biology:

    Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition mechanisms due to its structural similarity to natural substrates.

Medicine:

    Drug Development:

Industry:

    Material Science: Utilized in the synthesis of novel materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-cyclobutylethan-1-ol typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or by the reduction of cyclobutanone.

    Amino Alcohol Formation:

Industrial Production Methods: Industrial production methods for this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to reduce cyclobutanone derivatives.

    Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis of the chiral center.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-Amino-2-cyclobutylethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.

Major Products:

    Oxidation Products: Cyclobutanone derivatives.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Substituted amino alcohols.

Comparison with Similar Compounds

    (2S)-2-Amino-2-cyclobutylethan-1-ol: The enantiomer of (2R)-2-Amino-2-cyclobutylethan-1-ol with similar chemical properties but different biological activities.

    Cyclobutanol: A simpler compound with a cyclobutane ring and a hydroxyl group.

    Cyclobutylamine: A compound with a cyclobutane ring and an amino group.

Uniqueness: this compound is unique due to its chiral center and the presence of both an amino and alcohol functional group

Properties

IUPAC Name

(2R)-2-amino-2-cyclobutylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4,7H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBFSGQLWVPDER-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-Amino-2-cyclobutylethan-1-ol
Reactant of Route 2
(2R)-2-Amino-2-cyclobutylethan-1-ol
Reactant of Route 3
(2R)-2-Amino-2-cyclobutylethan-1-ol
Reactant of Route 4
(2R)-2-Amino-2-cyclobutylethan-1-ol
Reactant of Route 5
(2R)-2-Amino-2-cyclobutylethan-1-ol
Reactant of Route 6
(2R)-2-Amino-2-cyclobutylethan-1-ol

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